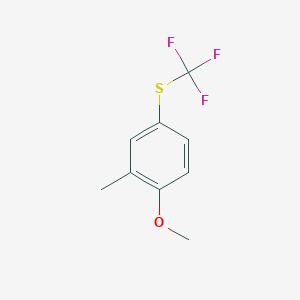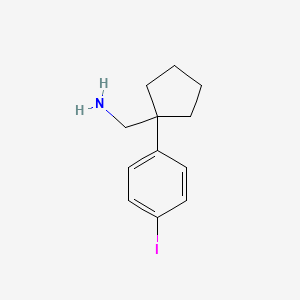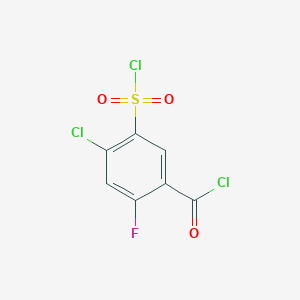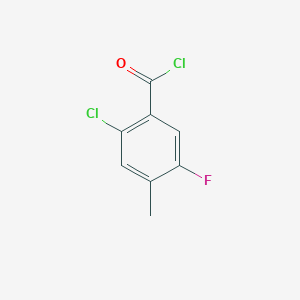
2-Chloro-5-fluoro-4-methylbenzoyl chloride, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-fluoro-4-methylbenzoyl chloride, also known as CFMBC, is an important chemical compound used in many scientific and industrial applications. It is a colorless, volatile liquid with a pungent odor and is soluble in organic solvents such as acetone, benzene, and ethanol. CFMBC is a versatile reagent used for the synthesis of a variety of compounds, including pharmaceuticals, dyes, and pesticides. It is also used as a catalyst in the production of polymers and other materials.
科学研究应用
2-Chloro-5-fluoro-4-methylbenzoyl chloride, 95% is widely used in scientific research for a variety of purposes. It is used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and pesticides. It is also used as a catalyst in the production of polymers and other materials. Additionally, 2-Chloro-5-fluoro-4-methylbenzoyl chloride, 95% is used in the synthesis of organic compounds, such as esters, amines, and alcohols, and in the production of pharmaceutical intermediates.
作用机制
2-Chloro-5-fluoro-4-methylbenzoyl chloride, 95% is a reagent that is used in a variety of reactions. It is used as a catalyst in the production of polymers and other materials, as well as in the synthesis of organic compounds, such as esters, amines, and alcohols. 2-Chloro-5-fluoro-4-methylbenzoyl chloride, 95% acts as a nucleophile in these reactions, forming a covalent bond with the electrophile. This covalent bond is then broken, resulting in the formation of the desired product.
Biochemical and Physiological Effects
2-Chloro-5-fluoro-4-methylbenzoyl chloride, 95% is a volatile, colorless liquid with a pungent odor. It is highly flammable and can cause skin and eye irritation. Inhalation of the vapor can cause respiratory irritation, and prolonged exposure can lead to damage to the lungs and other organs. Ingestion of the substance can cause nausea, vomiting, abdominal pain, and diarrhea.
实验室实验的优点和局限性
The main advantage of using 2-Chloro-5-fluoro-4-methylbenzoyl chloride, 95% in lab experiments is its versatility. It can be used in a variety of reactions, including the synthesis of organic compounds, the production of polymers and other materials, and the synthesis of pharmaceutical intermediates. Additionally, it is relatively inexpensive and easy to obtain. The main limitation is its volatility, which can make it difficult to handle and store.
未来方向
The use of 2-Chloro-5-fluoro-4-methylbenzoyl chloride, 95% in scientific research is expected to continue to grow in the future. It can be used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and pesticides. Additionally, it can be used as a catalyst in the production of polymers and other materials. Furthermore, it can be used in the synthesis of pharmaceutical intermediates, such as esters, amines, and alcohols. Finally, 2-Chloro-5-fluoro-4-methylbenzoyl chloride, 95% can be used in the development of new drugs and treatments, as well as in the production of advanced materials.
合成方法
2-Chloro-5-fluoro-4-methylbenzoyl chloride, 95% is produced by the reaction of 4-methylbenzoic acid and trifluoromethanesulfonic anhydride (TFMSA) in the presence of a base. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the formation of byproducts. The reaction is exothermic and typically requires cooling to maintain the reaction temperature. The product is then isolated by distillation and purified by recrystallization.
属性
IUPAC Name |
2-chloro-5-fluoro-4-methylbenzoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO/c1-4-2-6(9)5(8(10)12)3-7(4)11/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDMYOIUBLYEOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)C(=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


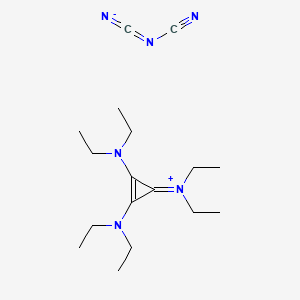
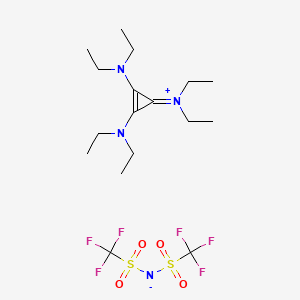
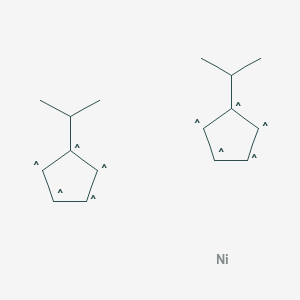
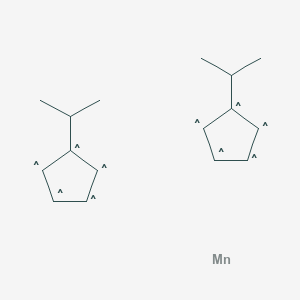
![2-[2-Chloro-4-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6316062.png)
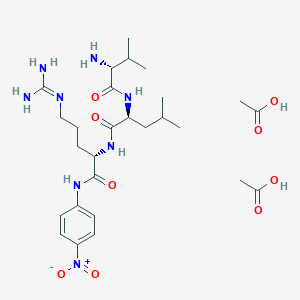
![2-Azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B6316077.png)
![3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride](/img/structure/B6316083.png)
